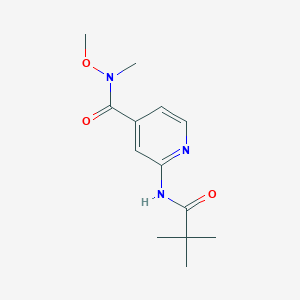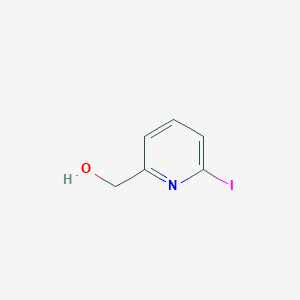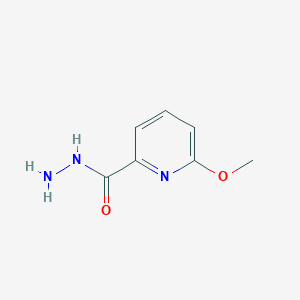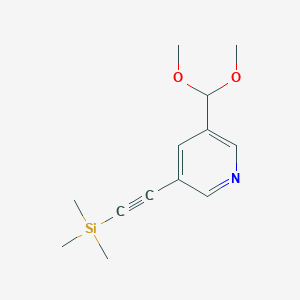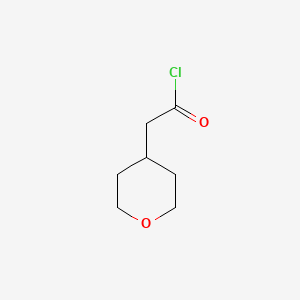
2-(tetrahydro-2H-pyran-4-yl)acetyl chloride
Vue d'ensemble
Description
2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride is a chemical compound with the following properties:
- IUPAC Name : tetrahydro-2H-pyran-4-ylacetyl chloride
- Molecular Formula : C<sub>7</sub>H<sub>11</sub>ClO<sub>2</sub>
- Molecular Weight : 162.62 g/mol
- Synonyms : 4-(2-Chloro-2-oxoethyl)tetrahydro-2H-pyran, 4-(2-Chloro-2-oxoethyl)oxane
- Physical Form : Liquid
- Flash Point : 110-111°C at 11 mmHg
Synthesis Analysis
The synthesis of 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride involves the reaction of tetrahydro-2H-pyran-4-ylacetic acid with thionyl chloride (SOCl<sub>2</sub>). The acid chloride group is introduced by replacing the hydroxyl group of the carboxylic acid with a chlorine atom.
Molecular Structure Analysis
The compound’s molecular structure consists of a tetrahydro-2H-pyran ring with an acetyl chloride functional group attached. The chlorine atom is directly bonded to the acetyl carbon.
Chemical Reactions Analysis
2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride can participate in various reactions, including acylation reactions, nucleophilic substitutions, and esterifications. For example, it can react with amines to form amides.
Physical And Chemical Properties Analysis
- Solubility : Soluble in organic solvents (e.g., dichloromethane, chloroform).
- Stability : Sensitive to moisture and should be stored in a dry environment.
Applications De Recherche Scientifique
Synthesis of Tetrahydrobenzo[b]pyrans
Tetrahydrobenzo[b]pyrans are significant due to their presence in many naturally occurring compounds, pharmaceuticals, and potential drug candidates. Research highlights the development of new strategies for three-component condensation reactions involving dimedone, various aldehydes, and malononitrile to construct tetrahydrobenzo[b]pyrans. Organocatalysts play a vital role in these syntheses, offering a green chemistry approach by utilizing water and water-ethanol systems as solvents, emphasizing the principles of less toxicity and environmental friendliness in the synthesis process (Kiyani, 2018).
Pyrazoline Derivatives in Anticancer Research
Pyrazoline derivatives, characterized by a five-membered ring with two nitrogen atoms, are explored for their pharmacological properties, including anticancer activity. Various synthetic methods are employed to produce pyrazoline derivatives, which are then tested for their biological effects. This research area is particularly important due to the structural diversity and biological relevance of pyrazoline compounds. The synthesis and investigation of pyrazoline derivatives for anticancer properties reflect the broader interest in developing novel therapeutic agents based on heterocyclic chemistry (Ray et al., 2022).
Safety And Hazards
It is classified as hazardous (GHS05) due to its corrosive properties. Handle with care, use appropriate protective equipment, and work in a well-ventilated area.
Orientations Futures
Research on the applications of 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride could explore its use as a building block in organic synthesis, drug development, or material science. Further investigations into its reactivity and potential derivatives may yield valuable insights.
Please note that this analysis is based on available information, and further studies may provide additional details. For specific applications, consult relevant literature and experts in the field12345.
Propriétés
IUPAC Name |
2-(oxan-4-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMCRTRTXWWINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640450 | |
| Record name | (Oxan-4-yl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tetrahydro-2H-pyran-4-yl)acetyl chloride | |
CAS RN |
40500-05-8 | |
| Record name | (Oxan-4-yl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Tetrahydro-2H-pyran-4-yl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

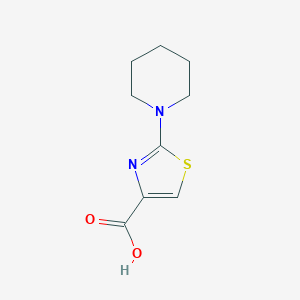


![3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one](/img/structure/B1324973.png)
![3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid](/img/structure/B1324975.png)


